

Physical and chemical properties of Epitulipinolide diepoxide

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Compound of Interest

Compound Name: *Epitulipinolide diepoxide*

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Epitulipinolide Diepoxide: A Technical Guide for Researchers

This technical guide provides an in-depth overview of the physical, chemical, and biological properties of **Epitulipinolide diepoxide**, a sesquiterpene lactone with significant therapeutic potential. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.

Chemical and Physical Properties

Epitulipinolide diepoxide is a complex natural product with the molecular formula $C_{17}H_{22}O_6$. [1] It is classified as a germacranolide, a major group of sesquiterpene lactones. The presence of two epoxide rings and a γ -lactone functional group are characteristic features of its structure.

Tabulated Physical and Chemical Data

Property	Value	Source(s)
Molecular Formula	C ₁₇ H ₂₂ O ₆	[1]
Molecular Weight	322.35 g/mol	[2]
CAS Number	39815-40-2	[1]
IUPAC Name	[(1S,2R,4R,7R,9R,11R,12R)-4,9-dimethyl-13-methylidene-14-oxo-3,8,15-trioxatetracyclo[10.3.0.0 ^{2,4} .0 ^{7,9}]pentadecan-11-yl] acetate	[1]
Synonyms	Epitulipilide diepoxide	[3]
Melting Point	Not available	
Boiling Point	463.6°C at 760 mmHg	[2]
Density	1.28 g/cm ³	[2]
Flashing Point	205.3°C	[2]
Vapor Pressure	8.94E-09 mmHg at 25°C	[2]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[4]

Spectroscopic Properties

Detailed experimental spectra for **Epitulipinolide diepoxide** are not readily available in the public domain. However, based on its chemical structure as a sesquiterpene lactone diepoxide, the following spectral characteristics can be anticipated:

¹H NMR Spectroscopy:

- Epoxide Protons: Resonances for protons on the epoxide rings are typically observed in the range of δ 2.5-3.5 ppm.[5]
- Lactone Protons: Protons adjacent to the lactone carbonyl group would appear downfield.

- Methyl Groups: Signals for the methyl groups would be expected in the upfield region.
- Acetyl Group: A sharp singlet corresponding to the methyl protons of the acetate group would be present, likely around δ 2.0 ppm.

¹³C NMR Spectroscopy:

- Carbonyl Carbon: The carbon of the lactone carbonyl group would resonate in the downfield region, typically around δ 170-185 ppm.[6]
- Epoxide Carbons: Carbons of the epoxide rings generally appear in the range of δ 50-70 ppm.
- Olefinic Carbons: Carbons of the exocyclic methylene group would be found in the olefinic region (δ 100-150 ppm).
- Acetyl Group: The carbonyl carbon of the acetate group would be in the range of δ 170 ppm, and the methyl carbon around δ 20-30 ppm.[6]

Mass Spectrometry:

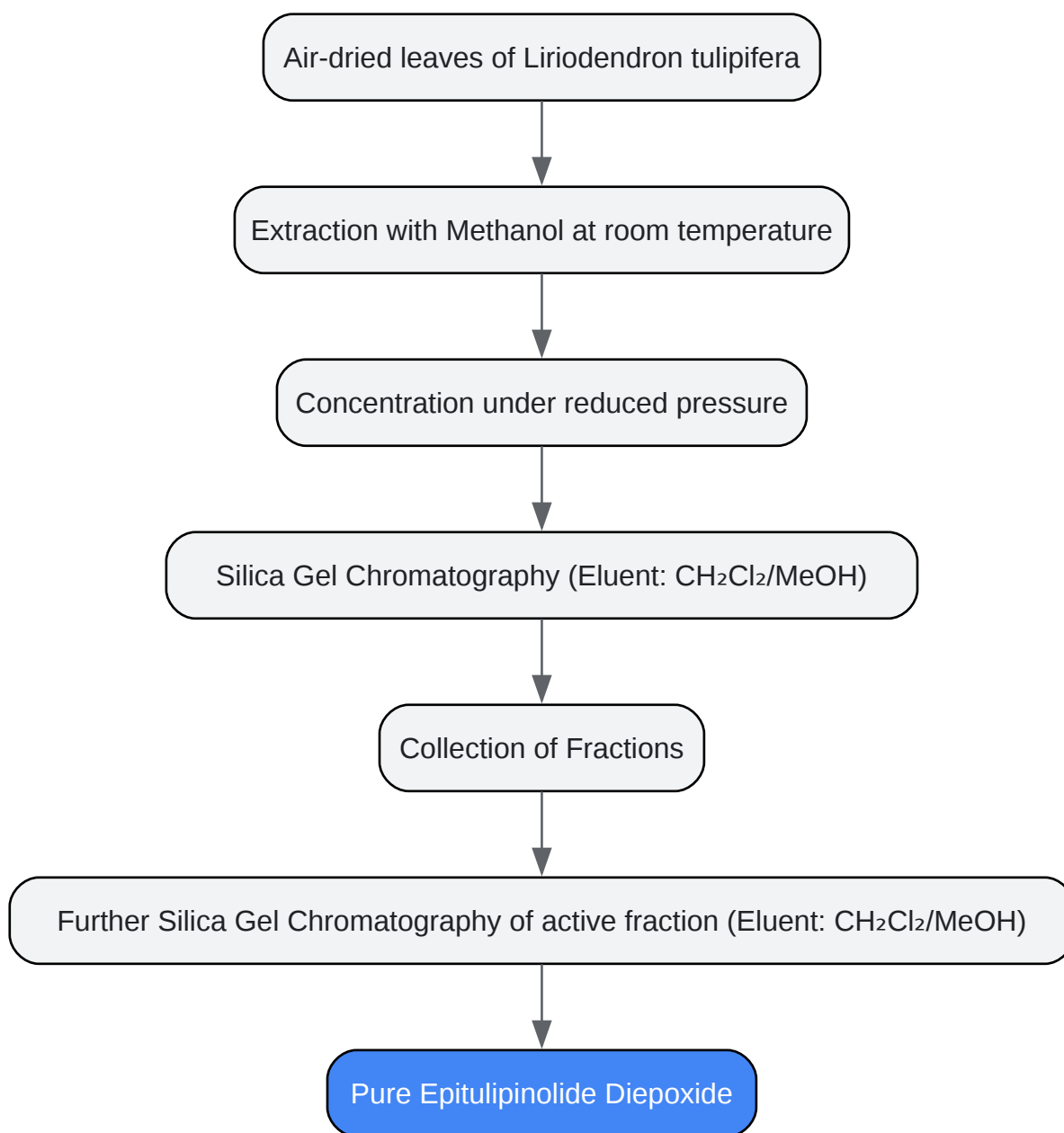
- Molecular Ion: The molecular ion peak $[M]^+$ would be expected at m/z 322.
- Fragmentation Pattern: Common fragmentation pathways for sesquiterpene lactones include the loss of water (H_2O), carbon monoxide (CO), and the acetate group (CH_3COOH).[7][8]
The fragmentation would likely be initiated by cleavage of the epoxide rings and the lactone moiety.

Experimental Protocols

Isolation and Purification of Epitulipinolide Diepoxide from *Liriodendron tulipifera*

The following is a representative protocol based on published methods for the isolation of sesquiterpene lactones from plant material.

Workflow for Isolation and Purification



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Caption: General workflow for the isolation and purification of **Epitulipinolide diepoxide**.

Detailed Methodology:

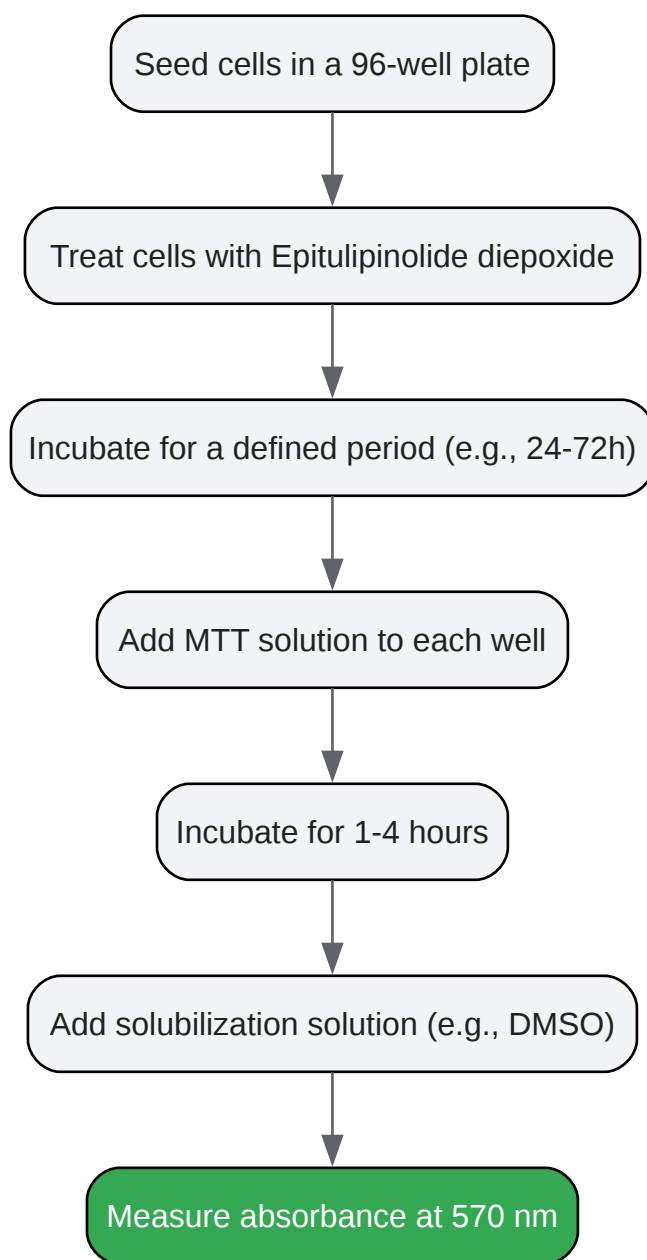
- Extraction: Air-dried and powdered leaves of *Liriodendron tulipifera* are extracted exhaustively with methanol at room temperature.

- **Concentration:** The methanol extract is concentrated under reduced pressure to yield a crude extract.
- **Initial Chromatographic Separation:** The crude extract is subjected to silica gel column chromatography, eluting with a gradient of dichloromethane (CH_2Cl_2) and methanol (MeOH).
- **Fraction Collection and Bioassay:** Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions exhibiting biological activity (e.g., cytotoxicity) are pooled.
- **Further Purification:** The bioactive fractions are further purified by repeated silica gel column chromatography using appropriate solvent systems (e.g., a lower polarity gradient of $\text{CH}_2\text{Cl}_2/\text{MeOH}$) to yield pure **Epitulipinolide diepoxide**.

Cytotoxicity Assessment by MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Workflow for MTT Assay



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Caption: Workflow of the MTT assay for cytotoxicity assessment.

Detailed Methodology:

- Cell Seeding: Cancer cells (e.g., A375 human melanoma cells) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

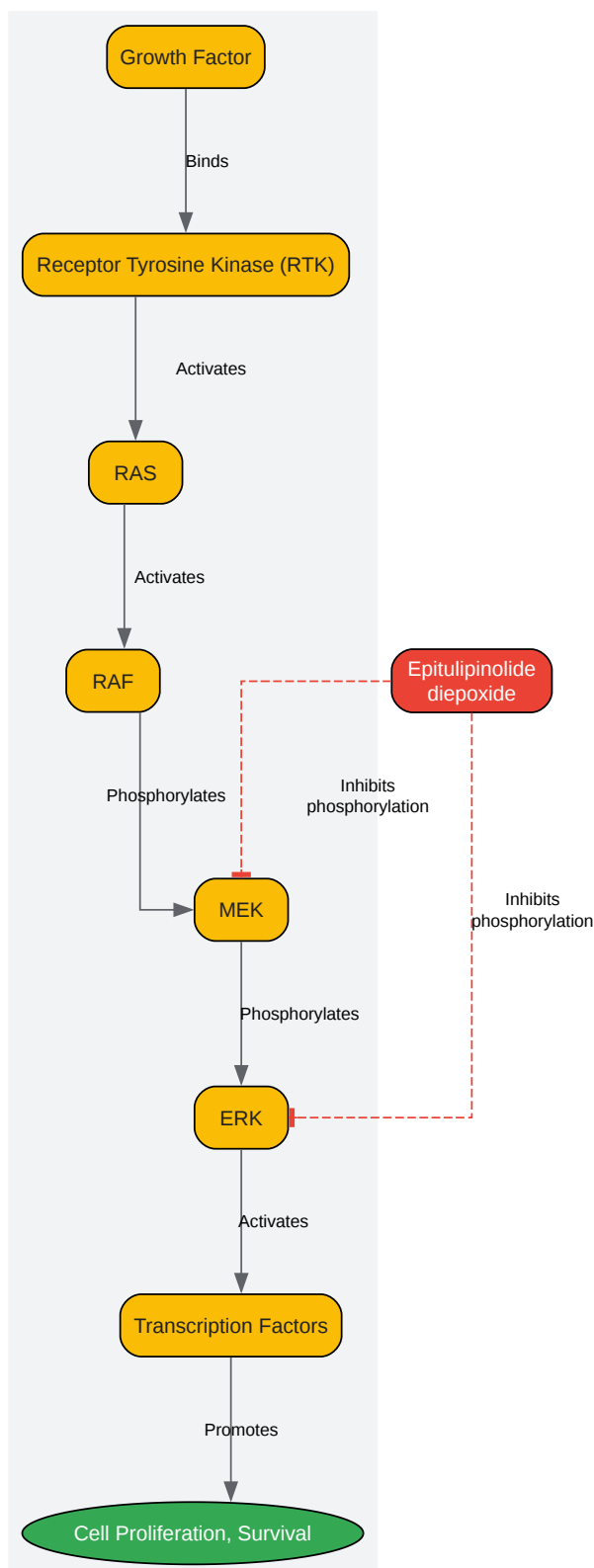
- **Compound Treatment:** The cells are treated with various concentrations of **Epitulipinolide diepoxide** dissolved in a suitable solvent (e.g., DMSO, with the final concentration of DMSO kept below 0.1%). A vehicle control (DMSO alone) and a positive control (a known cytotoxic agent) are included.
- **Incubation:** The plate is incubated for a specific period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
- **MTT Addition:** After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well.
- **Formazan Formation:** The plate is incubated for an additional 1-4 hours to allow for the conversion of MTT to formazan crystals by mitochondrial dehydrogenases in viable cells.
- **Solubilization:** The MTT solution is removed, and a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the vehicle-treated control.

Biological Activity and Signaling Pathway

Epitulipinolide diepoxide has demonstrated significant anti-cancer properties, primarily through the induction of apoptosis. Its mechanism of action involves the inhibition of the Extracellular signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

Inhibition of the ERK/MAPK Signaling Pathway

The ERK/MAPK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. In many cancers, this pathway is hyperactivated, leading to uncontrolled cell growth. **Epitulipinolide diepoxide** has been shown to inhibit this pathway, thereby exerting its anti-cancer effects. The precise molecular target of **Epitulipinolide diepoxide** within this pathway is an area of ongoing research, but it is known to disrupt the phosphorylation cascade.

Diagram of the ERK/MAPK Signaling Pathway and Inhibition by **Epitulipinolide Diepoxide**[Click to download full resolution via product page](#)

Caption: **Epitulipinolide diepoxide** inhibits the ERK/MAPK signaling pathway.

This guide provides a comprehensive overview of the current knowledge on **Epitulipinolide diepoxide**. Further research is warranted to fully elucidate its therapeutic potential and mechanism of action.

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